Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate
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Overview
Description
Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate is a chemical compound with a complex structure that includes a pyridine ring, a diphenylmethyl group, and a methylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate typically involves the reaction of pyridin-3-ylmethanol with diphenylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(pyridin-2-yl)methyl 2-methylprop-2-enoate
- Diphenyl(pyridin-4-yl)methyl 2-methylprop-2-enoate
- Diphenyl(pyridin-3-yl)methyl 2-methylprop-2-enoate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
167020-91-9 |
---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[diphenyl(pyridin-3-yl)methyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H19NO2/c1-17(2)21(24)25-22(18-10-5-3-6-11-18,19-12-7-4-8-13-19)20-14-9-15-23-16-20/h3-16H,1H2,2H3 |
InChI Key |
OKYXDWUDRCSGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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